9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane
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Overview
Description
EINECS 298-128-7, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use in explosives. It is a yellow, odorless solid that is highly explosive and toxic. The compound has been extensively studied due to its significant impact on both military and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to produce dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated again to yield 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining a controlled temperature and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity of the final product. Safety measures are critical due to the explosive nature of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.
Oxidation: Oxidation reactions can produce nitro derivatives and other oxidized products.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst, such as palladium on carbon, or chemical reductants like iron and hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are used under controlled conditions.
Substitution: Substitution reactions often require catalysts or specific conditions to facilitate the reaction.
Major Products
Reduction: Aminotoluenes and other reduced derivatives.
Oxidation: Nitro derivatives and oxidized products.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: Used as a standard explosive in various chemical studies and experiments.
Biology: Studied for its toxicological effects on living organisms and its impact on the environment.
Medicine: Research on its potential use in targeted drug delivery systems due to its ability to release energy upon decomposition.
Industry: Widely used in the production of explosives for mining, construction, and military applications.
Mechanism of Action
The mechanism of action of 2,4,6-trinitrotoluene involves its decomposition upon detonation, releasing a large amount of energy. The molecular targets include the nitro groups, which undergo rapid reduction and oxidation reactions, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. The pathways involved in its decomposition are complex and involve multiple steps, including the breaking of chemical bonds and the formation of intermediate species.
Comparison with Similar Compounds
2,4,6-trinitrotoluene can be compared with other similar compounds, such as:
2,4-dinitrotoluene: Less explosive and used as an intermediate in the production of other chemicals.
2,6-dinitrotoluene: Similar to 2,4-dinitrotoluene but with different substitution patterns on the aromatic ring.
1,3,5-trinitrobenzene: Another explosive compound with a similar structure but without the methyl group.
The uniqueness of 2,4,6-trinitrotoluene lies in its high explosive power and stability, making it a preferred choice for various applications.
Properties
CAS No. |
93777-96-9 |
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Molecular Formula |
C26H54O10Si2 |
Molecular Weight |
582.9 g/mol |
IUPAC Name |
3-[1,2-bis(prop-2-enoxy)-2-(3-triethoxysilylpropoxy)ethoxy]propyl-triethoxysilane |
InChI |
InChI=1S/C26H54O10Si2/c1-9-19-27-25(29-21-17-23-37(31-11-3,32-12-4)33-13-5)26(28-20-10-2)30-22-18-24-38(34-14-6,35-15-7)36-16-8/h9-10,25-26H,1-2,11-24H2,3-8H3 |
InChI Key |
KLHROCZYYTYLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC(C(OCCC[Si](OCC)(OCC)OCC)OCC=C)OCC=C)(OCC)OCC |
Origin of Product |
United States |
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